molecular formula C10H21NO B2400954 1-((2-methylhex-5-en-3-yl)amino)propan-2-ol CAS No. 861643-28-9

1-((2-methylhex-5-en-3-yl)amino)propan-2-ol

Cat. No.: B2400954
CAS No.: 861643-28-9
M. Wt: 171.284
InChI Key: AMIFYBJJDWGDDG-UHFFFAOYSA-N
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Description

1-((2-methylhex-5-en-3-yl)amino)propan-2-ol is a versatile chemical compound with intriguing properties that enable its application in various domains, including drug discovery, material synthesis, and chemical analysis. This compound is characterized by its unique molecular structure, which includes an amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-((2-methylhex-5-en-3-yl)amino)propan-2-ol typically involves the reaction of 2-methylhex-5-en-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-((2-methylhex-5-en-3-yl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-((2-methylhex-5-en-3-yl)amino)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 1-((2-methylhex-5-en-3-yl)amino)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

1-((2-methylhex-5-en-3-yl)amino)propan-2-ol can be compared with other similar compounds, such as:

    2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the double bond present in this compound, resulting in different chemical properties and reactivity.

    1-Amino-3-methoxypropan-2-ol: This compound contains a methoxy group instead of a hydroxyl group, which affects its solubility and reactivity in chemical reactions.

    6-Amino-2-hydroxymethyl hexan-1-ol: This compound has a longer carbon chain and different functional groups, leading to distinct applications and reactivity.

Properties

IUPAC Name

1-(2-methylhex-5-en-3-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-5-6-10(8(2)3)11-7-9(4)12/h5,8-12H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFYBJJDWGDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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